molecular formula C16H23N3O4 B8586415 Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate

Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate

Cat. No.: B8586415
M. Wt: 321.37 g/mol
InChI Key: UVBRUZYDIQHLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrrolidine ring, a nitrophenyl group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common method starts with the nitration of 3-methylphenyl to form 3-methyl-4-nitrophenyl. This intermediate is then reacted with pyrrolidine under specific conditions to form the pyrrolidin-3-yl derivative. Finally, the carbamic acid tert-butyl ester is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and ester moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates and esters.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in studying biological pathways and mechanisms.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various receptors and enzymes. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects. The overall mechanism involves multiple pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

  • [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-2-yl]-carbamic acid tert-butyl ester
  • [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
  • [1-(3-Methyl-4-nitrophenyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester

Uniqueness: The uniqueness of Tert-butyl 1-(3-methyl-4-nitrophenyl)pyrrolidin-3-ylcarbamate lies in its specific combination of functional groups. The presence of the tert-butyl ester moiety provides steric hindrance, which can influence the compound’s reactivity and stability. Additionally, the nitrophenyl group offers unique electronic properties that can be exploited in various applications.

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl N-[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H23N3O4/c1-11-9-13(5-6-14(11)19(21)22)18-8-7-12(10-18)17-15(20)23-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3,(H,17,20)

InChI Key

UVBRUZYDIQHLTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluoro-2-methyl-1-nitrobenzene (1 g), pyrrolidin-3-ylcarbamic acid tert-butyl ester (1.2 g), potassium carbonate (1.79 g) and dimethyl sulfoxide (10 ml) were heated together at 80° C. under nitrogen for 15 hours. The mixture was cooled, diluted with ethyl acetate (200 ml), washed with 2M aqueous hydrochloric acid (200 ml), dried (MgSO4), and concentrated. Purification of the residue by silica gel chromatography (eluting with 20% ethyl acetate in isohexane) gave the sub-title compound (1.744 g) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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